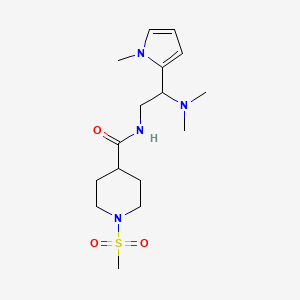

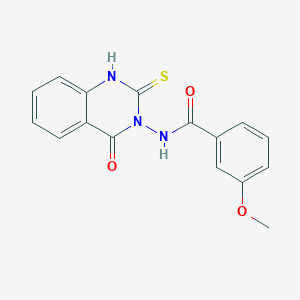

1-(2-((6-(Dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-(3-(methylthio)phenyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 1-(2-((6-(Dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-(3-(methylthio)phenyl)urea is a urea derivative that is likely to possess biological activity given the pharmacophoric features it shares with other urea derivatives. While the specific compound is not directly mentioned in the provided papers, insights can be drawn from similar structures. For instance, urea derivatives have been synthesized and evaluated for their potential as acetylcholinesterase inhibitors, with variations in the spacer length and substitutions on the nitrogen and aryl(thio)-urea units affecting their potency . Additionally, urea compounds have been explored for their anticancer properties, with certain 1-aryl-3-(2-chloroethyl) ureas showing cytotoxicity against human adenocarcinoma cells . The interactions of urea derivatives with other molecules, such as benzoates and naphthyridines, have also been studied, revealing the importance of substituent effects on complex formation and hydrogen bonding .

Synthesis Analysis

The synthesis of urea derivatives typically involves the combination of an amine with an isocyanate or a carbamate. In the context of the provided papers, flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas were synthesized to optimize the spacer length and test compounds with greater conformational flexibility . Similarly, 1-aryl-3-(2-chloroethyl) ureas were synthesized from 4-phenylbutyric acid and alkylanilines, demonstrating the versatility of urea synthesis in producing compounds with potential anticancer activity .

Molecular Structure Analysis

The molecular structure of urea derivatives is crucial for their biological activity. The studies have shown that the length of the spacer and the nature of the substituents can significantly influence the interaction of the compounds with biological targets . The structure-activity relationship is evident in the optimization of the chain length and the replacement of aromatic residues, which can enhance the inhibitory activities of the compounds . The molecular structure also determines the ability of urea derivatives to form complexes with other molecules, as seen in the association studies with benzoates and naphthyridines .

Chemical Reactions Analysis

Urea derivatives can participate in various chemical reactions, including the formation of complexes through hydrogen bonding. The association studies of N-(pyridin-2-yl),N'-substituted ureas with benzoates and naphthyridines highlight the role of intramolecular hydrogen bonds in complex formation and the influence of substituents on the strength and nature of these interactions . The reactivity of urea derivatives can also be tailored for specific biological activities, as demonstrated by the cytotoxicity of certain 1-aryl-3-(2-chloroethyl) ureas against cancer cells .

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The flexibility of the spacer and the nature of the substituents can affect these properties and, consequently, the biological activity of the compounds. For example, the introduction of a linear ethoxyethyl chain in place of a 4-piperidinylethyl spacer resulted in compounds with slightly comparable potency, indicating that the physical properties of the spacer are compatible with high inhibitory activities . The electronic properties of substituents also play a role in the complexation behavior of urea derivatives, as seen in the association studies with benzoates and naphthyridines .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactivity

The compound's chemical structure is involved in research focusing on the synthesis of heterocyclic compounds and exploring their chemical reactivity. Studies such as those by Jachak, Mittelbach, and Junek (1993) delve into the synthesis of cytosine derivatives, demonstrating the reactivity of similar compounds with various amino compounds leading to the formation of azomethines and other derivatives through condensation reactions (Jachak, Mittelbach, & Junek, 1993). This research emphasizes the versatility of pyrimidine and urea derivatives in synthesizing complex molecules with potential biological activities.

Applications in Self-Assembly and Molecular Recognition

Research by Corbin et al. (2001) on heterocyclic ureas showcases their ability to undergo conformational changes to form multiply hydrogen-bonded complexes. This study illustrates the compound's potential in the field of self-assembly and molecular recognition, where it can equilibrate with sheet-like structures through concentration-dependent unfolding, suggesting applications in nanotechnology and material science (Corbin, Zimmerman, Thiessen, Hawryluk, & Murray, 2001).

Potential in Drug Synthesis and Modification

Further, the compound's framework serves as a precursor in the synthesis of various biologically active molecules. Greco and Gala (1981) explored its utility in creating meso-ionic compounds, revealing its importance in drug synthesis and the modification of pharmacological properties (Greco & Gala, 1981).

Role in Supramolecular Chemistry

Beijer et al. (1998) highlighted its role in supramolecular chemistry, particularly in the strong dimerization of ureidopyrimidones via quadruple hydrogen bonding. This aspect underscores the compound's significance in designing molecular structures with high dimerization constants, essential for developing new materials and sensors (Beijer, Sijbesma, Kooijman, Spek, & Meijer, 1998).

Eigenschaften

IUPAC Name |

1-[2-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]-3-(3-methylsulfanylphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N6OS/c1-12-20-15(11-16(21-12)23(2)3)18-8-9-19-17(24)22-13-6-5-7-14(10-13)25-4/h5-7,10-11H,8-9H2,1-4H3,(H,18,20,21)(H2,19,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDQNBEUTSPJHNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N(C)C)NCCNC(=O)NC2=CC(=CC=C2)SC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-((6-(Dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-(3-(methylthio)phenyl)urea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-[(2-Fluorophenyl)methylsulfanyl]-4-oxo-3-prop-2-enylquinazoline-7-carbonyl]piperidine-4-carboxamide](/img/structure/B2549430.png)

![3-(4-(2-hydroxyphenyl)piperazine-1-carbonyl)-7-methyl-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2549437.png)

![4-(N,N-diallylsulfamoyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2549438.png)

![2-[4-(4-Chlorophenyl)piperazin-1-yl]acetic acid](/img/structure/B2549439.png)

![1-(4-chloro-3-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B2549440.png)

![N-(3-acetylphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2549446.png)

![3-bromo-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2549452.png)